molecular formula C14H22O3 B13097656 tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate

tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B13097656
M. Wt: 238.32 g/mol
InChI Key: QGBHJICVEUKLQO-UHFFFAOYSA-N
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Description

tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate is a bicyclic organic compound with the molecular formula C14H22O3. It is characterized by a bicyclo[3.3.1]nonane core structure with a tert-butyl ester and a ketone functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate typically involves the following steps:

    Formation of the bicyclic core: The bicyclo[3.3.1]nonane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the tert-butyl ester: The tert-butyl ester group can be introduced via esterification using tert-butyl alcohol and an appropriate acid catalyst.

    Oxidation to form the ketone: The ketone functional group can be introduced through oxidation of the corresponding alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by esterification and oxidation steps. The choice of reagents and conditions would be optimized for cost, yield, and safety considerations.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development and discovery.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate depends on the specific reactions it undergoes. For example, in oxidation reactions, the ketone group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the ketone group is converted to an alcohol through the addition of hydrogen atoms. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 9-oxobicyclo[3.3.1]nonane-2-carboxylate: Similar structure but with the ester group at a different position.

    tert-Butyl 9-oxobicyclo[3.3.1]nonane-4-carboxylate: Similar structure but with the ester group at a different position.

    tert-Butyl 9-oxobicyclo[3.3.1]nonane-5-carboxylate: Similar structure but with the ester group at a different position.

Uniqueness

tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate is unique due to the specific positioning of the ester and ketone groups on the bicyclic core. This positioning can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

tert-butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C14H22O3/c1-14(2,3)17-13(16)11-7-9-5-4-6-10(8-11)12(9)15/h9-11H,4-8H2,1-3H3

InChI Key

QGBHJICVEUKLQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC2CCCC(C1)C2=O

Origin of Product

United States

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